molecular formula C29H26O4 B1245565 Riccardin F

Riccardin F

Cat. No.: B1245565
M. Wt: 438.5 g/mol
InChI Key: JYKRDVGMNOVIMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Riccardin F is a natural product found in Marchantia emarginata, Marchantia tosana, and other organisms with data available.

Scientific Research Applications

Anticancer Activity

Riccardin D, a compound closely related to Riccardin F, has been studied extensively for its anticancer properties. It demonstrates potential in inhibiting the growth of various cancer cell types, including lung cancer, leukemia, and breast cancer. For instance, it inhibits angiogenesis in human lung carcinoma, affecting tumor growth and metastasis (Sun et al., 2011). Another study highlights its ability to induce apoptosis in non-small cell lung cancer, significantly reducing tumor growth in vivo (Xue et al., 2012). Additionally, Riccardin D has been shown to inhibit breast cancer growth by suppressing telomerase activity (Sun et al., 2014).

Antifungal Effects

Research also indicates that Riccardin D has significant antifungal effects, particularly against Candida albicans. It disrupts biofilm formation, which is crucial in treating fungal infections (Li et al., 2012).

Nanosuspension Development

Studies have been conducted to enhance the solubility and therapeutic potential of Riccardin D through nanosuspension. These advancements could potentially improve its bioavailability and effectiveness in clinical settings (Liu et al., 2013).

Chemopreventive Effects

Riccardin D has shown promise as a chemopreventive agent against intestinal adenoma in APCMin/+ mice, suggesting its potential in preventing colorectal cancer. It reduces polyp formation through mechanisms like anti-proliferation, apoptosis induction, anti-angiogenesis, and anti-inflammatory action (Liu et al., 2012).

Metabolic Stability Studies

Research on the metabolic stability and metabolites of Riccardin D-N, a derivative of Riccardin D, contributes to understanding its pharmacokinetics and potential as a drug candidate (Gao et al., 2019).

Properties

Molecular Formula

C29H26O4

Molecular Weight

438.5 g/mol

IUPAC Name

16-methoxy-14-oxapentacyclo[20.2.2.210,13.115,19.02,7]nonacosa-1(24),2(7),3,5,10(29),11,13(28),15,17,19(27),22,25-dodecaene-5,24-diol

InChI

InChI=1S/C29H26O4/c1-32-28-15-8-21-3-2-20-7-13-26(27(31)16-20)25-14-10-23(30)18-22(25)9-4-19-5-11-24(12-6-19)33-29(28)17-21/h5-8,10-18,30-31H,2-4,9H2,1H3

InChI Key

JYKRDVGMNOVIMG-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(CCC3=CC(=C(C=C3)C4=C(CCC5=CC=C(O2)C=C5)C=C(C=C4)O)O)C=C1

Synonyms

riccardin F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Riccardin F
Reactant of Route 2
Riccardin F
Reactant of Route 3
Riccardin F
Reactant of Route 4
Riccardin F
Reactant of Route 5
Riccardin F
Reactant of Route 6
Riccardin F

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.